4-[(3-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been reported to yield protected piperazines in high yields. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like PhSH (thiophenol) for deprotection .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-[(3-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with protein kinases and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-[(3-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-5-2-3-8-18(15)21-19(24)23-11-9-22(10-12-23)14-16-6-4-7-17(20)13-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZWZSIHLUJSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.